molecular formula C11H5F6NO B6356245 5-(2,4-bis(trifluoromethyl)phenyl)oxazole CAS No. 2364585-25-9

5-(2,4-bis(trifluoromethyl)phenyl)oxazole

Cat. No.: B6356245
CAS No.: 2364585-25-9
M. Wt: 281.15 g/mol
InChI Key: BHCPPXCMPPIGRP-UHFFFAOYSA-N
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Description

5-(2,4-bis(trifluoromethyl)phenyl)oxazole is a heterocyclic compound characterized by the presence of an oxazole ring substituted with a 2,4-bis(trifluoromethyl)phenyl group. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-bis(trifluoromethyl)phenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,4-bis(trifluoromethyl)benzoyl chloride with an amine, followed by cyclization to form the oxazole ring . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-bis(trifluoromethyl)phenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the phenyl ring .

Mechanism of Action

The mechanism of action of 5-(2,4-bis(trifluoromethyl)phenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,4-bis(trifluoromethyl)phenyl)oxazole is unique due to the presence of two trifluoromethyl groups on the phenyl ring, which significantly enhances its chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds .

Properties

IUPAC Name

5-[2,4-bis(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6NO/c12-10(13,14)6-1-2-7(9-4-18-5-19-9)8(3-6)11(15,16)17/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCPPXCMPPIGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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